molecular formula C19H23ClN2O2 B2862640 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 953915-40-7

2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2862640
CAS No.: 953915-40-7
M. Wt: 346.86
InChI Key: XBEBDKSXTJGFJG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the amine group of the piperidine intermediate reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide: shares structural similarities with other compounds containing chlorophenyl, furan, and piperidine moieties.

    Examples: Compounds like 2-(4-chlorophenyl)-N-(piperidin-4-yl)acetamide and 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)ethanamide.

Uniqueness

    Structural Features: The combination of a chlorophenyl group, a furan ring, and a piperidine moiety in a single molecule is relatively unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEBDKSXTJGFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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